Cas no 1275833-45-8 (2-methyl-4-(piperidin-3-yloxy)quinoline)

2-Methyl-4-(piperidin-3-yloxy)quinoline is a quinoline derivative featuring a methyl substituent at the 2-position and a piperidin-3-yloxy moiety at the 4-position. This structural configuration imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound’s quinoline core offers stability and versatility, while the piperidine ring enhances its potential for bioactivity modulation. Its well-defined synthetic pathway ensures high purity and reproducibility, critical for rigorous applications in drug discovery and development. Researchers value this compound for its potential as a scaffold in designing kinase inhibitors or other biologically active agents. Its balanced lipophilicity and steric profile further support its utility in medicinal chemistry optimization.
2-methyl-4-(piperidin-3-yloxy)quinoline structure
1275833-45-8 structure
商品名:2-methyl-4-(piperidin-3-yloxy)quinoline
CAS番号:1275833-45-8
MF:C15H18N2O
メガワット:242.316223621368
CID:5948606
PubChem ID:55065691

2-methyl-4-(piperidin-3-yloxy)quinoline 化学的及び物理的性質

名前と識別子

    • 2-methyl-4-(piperidin-3-yloxy)quinoline
    • EN300-1837523
    • AKOS006077246
    • 1275833-45-8
    • インチ: 1S/C15H18N2O/c1-11-9-15(18-12-5-4-8-16-10-12)13-6-2-3-7-14(13)17-11/h2-3,6-7,9,12,16H,4-5,8,10H2,1H3
    • InChIKey: RYSNHGHTDIMMEC-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=C(C)N=C2C=CC=CC=12)C1CNCCC1

計算された属性

  • せいみつぶんしりょう: 242.141913202g/mol
  • どういたいしつりょう: 242.141913202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 271
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 34.2Ų

2-methyl-4-(piperidin-3-yloxy)quinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1837523-2.5g
2-methyl-4-(piperidin-3-yloxy)quinoline
1275833-45-8
2.5g
$1230.0 2023-09-19
Enamine
EN300-1837523-0.1g
2-methyl-4-(piperidin-3-yloxy)quinoline
1275833-45-8
0.1g
$553.0 2023-09-19
Enamine
EN300-1837523-5.0g
2-methyl-4-(piperidin-3-yloxy)quinoline
1275833-45-8
5g
$3728.0 2023-06-01
Enamine
EN300-1837523-1g
2-methyl-4-(piperidin-3-yloxy)quinoline
1275833-45-8
1g
$628.0 2023-09-19
Enamine
EN300-1837523-5g
2-methyl-4-(piperidin-3-yloxy)quinoline
1275833-45-8
5g
$1821.0 2023-09-19
Enamine
EN300-1837523-10.0g
2-methyl-4-(piperidin-3-yloxy)quinoline
1275833-45-8
10g
$5528.0 2023-06-01
Enamine
EN300-1837523-1.0g
2-methyl-4-(piperidin-3-yloxy)quinoline
1275833-45-8
1g
$1286.0 2023-06-01
Enamine
EN300-1837523-10g
2-methyl-4-(piperidin-3-yloxy)quinoline
1275833-45-8
10g
$2701.0 2023-09-19
Enamine
EN300-1837523-0.5g
2-methyl-4-(piperidin-3-yloxy)quinoline
1275833-45-8
0.5g
$603.0 2023-09-19
Enamine
EN300-1837523-0.05g
2-methyl-4-(piperidin-3-yloxy)quinoline
1275833-45-8
0.05g
$528.0 2023-09-19

2-methyl-4-(piperidin-3-yloxy)quinoline 関連文献

2-methyl-4-(piperidin-3-yloxy)quinolineに関する追加情報

2-Methyl-4-(Piperidin-3-Yloxy)Quinoline: A Comprehensive Overview

2-Methyl-4-(Piperidin-3-Yloxy)Quinoline, also known by its CAS number CAS No. 1275833-45-8, is a complex organic compound with a unique chemical structure that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the quinoline family, which is a heterocyclic aromatic system widely studied for its diverse biological activities. The presence of a piperidinyl group at the 4-position and a methyl group at the 2-position introduces additional complexity and functional diversity to the molecule, making it a promising candidate for various therapeutic applications.

The quinoline backbone of 2-Methyl-4-(Piperidin-3-Yloxy)Quinoline is a well-known scaffold in drug discovery due to its ability to interact with various biological targets, such as enzymes, receptors, and ion channels. The substitution pattern of this compound further enhances its potential for modulating these targets. Recent studies have highlighted the importance of such structural modifications in improving pharmacokinetic properties, such as bioavailability and metabolic stability, which are critical for drug candidates.

One of the most intriguing aspects of 2-Methyl-4-(Piperidin-3-Yloxy)Quinoline is its ability to exhibit multiple pharmacological activities. For instance, research has demonstrated that this compound possesses significant anti-inflammatory properties, making it a potential candidate for treating conditions such as arthritis and other inflammatory disorders. Additionally, its anti-proliferative effects on cancer cells have been extensively studied, suggesting its role in anti-cancer therapy.

The synthesis of 2-Methyl-4-(Piperidin-3-Yloxy)Quinoline involves a series of well-defined chemical reactions that highlight the versatility of quinoline derivatives in organic synthesis. The introduction of the piperidinyl group at the 4-position is achieved through nucleophilic aromatic substitution, while the methyl group at the 2-position is introduced via alkylation or methylation reactions. These steps not only demonstrate the feasibility of constructing such complex molecules but also underscore the importance of precise control over reaction conditions to ensure high yields and purity.

In terms of physical properties, 2-Methyl-4-(Piperidin-3-Yloxy)Quinoline exhibits a melting point in the range of 180–190°C, indicating its stability under moderate thermal conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These properties are essential for both laboratory-scale synthesis and potential large-scale production.

The biological evaluation of 2-Methyl-4-(Piperidin-3-Yloxy)Quinoline has revealed its potent inhibitory effects on key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings have led to further investigations into its therapeutic potential for chronic inflammatory diseases. Moreover, preclinical studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines without causing significant toxicity to normal cells, indicating its selectivity and safety profile.

The development of novel drug delivery systems for 2-Methyl-4-(Piperidin-3-Yloxy)Quinoline is another area of active research. Researchers are exploring nanotechnology-based approaches, such as lipid nanoparticles and polymeric micelles, to enhance the bioavailability and targeted delivery of this compound. These advancements could significantly improve its efficacy in treating diseases with poor drug penetration or resistance to conventional therapies.

In conclusion, 2-Methyl-4-(Piperidin-3-Yloxy)Quinoline, with its unique chemical structure and diverse biological activities, represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its potential in anti-inflammatory and anti-cancer therapies, coupled with ongoing research into its synthesis and delivery systems, positions it as a promising candidate for future clinical development.

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